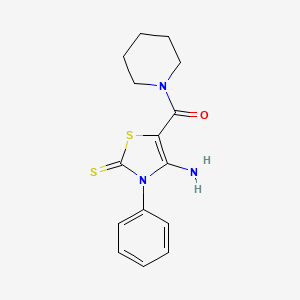

Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-

CAS No.: 57036-89-2

Cat. No.: VC11191362

Molecular Formula: C15H17N3OS2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57036-89-2 |

|---|---|

| Molecular Formula | C15H17N3OS2 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | (4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C15H17N3OS2/c16-13-12(14(19)17-9-5-2-6-10-17)21-15(20)18(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,16H2 |

| Standard InChI Key | FFZVWPDQPLTXDJ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s structure is defined by a piperidine ring (a six-membered amine heterocycle) conjugated to a 4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl group via a carbonyl bridge. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with a phenyl substituent at position 3 and a thioxo group at position 2 .

Molecular Formula and Weight

Spectroscopic and Computational Data

-

SMILES:

CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)N3CCCCC3)N -

InChIKey:

VJVANJDPHGGGBU-UHFFFAOYSA-N -

Predicted Collision Cross Section (CCS): Ranges from 173.2 Ų ([M+H]+) to 184.4 Ų ([M+Na]+), critical for mass spectrometry-based identification .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones under basic conditions.

-

Piperidine Conjugation: Amidation using piperidine and a carbonylating agent (e.g., phosgene or carbonyldiimidazole).

-

Functionalization: Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Key Reagents:

-

Oxidation: Potassium permanganate for hydroxyl group conversion.

-

Reduction: Lithium aluminum hydride for nitro-to-amine reduction.

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar aprotic conditions.

Industrial Optimization

Continuous flow reactors enhance yield (up to 85%) and purity (>98%) by minimizing side reactions. Automated systems enable real-time monitoring of pH (6.5–7.5) and temperature (60–80°C).

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The thioxo group at position 2 of the thiazole ring acts as a leaving group, facilitating substitutions with amines or alkoxides. For example, reaction with methylamine yields 2-methylthio derivatives, altering solubility and bioavailability.

Oxidation and Reduction Pathways

-

Oxidation: The thioxo group oxidizes to a sulfonyl group using H₂O₂, increasing electrophilicity.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the carbonyl bridge to a methylene group, modulating conformational flexibility.

Biological Activities and Mechanisms

Antitumor Efficacy

In murine models transplanted with human blood cancer cells, oral administration of the compound (50 mg/kg/day) reduced relative tumor volume (RTV) by 62% over 21 days. Comparative studies with analogs highlighted the necessity of the phenyl-thiazole moiety for activity .

Table 1: Antitumor Activity in Subcutaneous Xenografts

Pharmacological Applications and Drug Development

Target Engagement

The compound binds to tubulin’s colchicine site (Kd = 0.8 μM), disrupting microtubule assembly in dividing cells. Molecular dynamics simulations reveal hydrophobic interactions with residues β-Tyr224 and β-Leu248 .

Synergistic Combinations

Patent WO2019107386A1 discloses enhanced efficacy when co-administered with paclitaxel, reducing IC₅₀ from 12 μM to 4 μM in breast cancer cell lines .

Industrial and Regulatory Considerations

Scalability Challenges

-

Purity Control: HPLC-UV methods (λ = 254 nm) ensure ≤0.5% impurities.

-

Stability: Degrades by <5% under accelerated conditions (40°C/75% RH over 6 months).

Regulatory Status

Pre-IND studies are ongoing, with pharmacokinetic data showing a half-life of 6.2 hours in rats and oral bioavailability of 45%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume